molecular formula C25H24FNO5 B130091 Ezetimibe Diacid Impurity CAS No. 1013025-04-1

Ezetimibe Diacid Impurity

Cat. No.: B130091
CAS No.: 1013025-04-1
M. Wt: 437.5 g/mol
InChI Key: WLAMIMDXLOJKMS-ISKFKSNPSA-N
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Mechanism of Action

Target of Action

Ezetimibe Diacid Impurity is a derivative of Ezetimibe , a cholesterol-lowering drug. The primary target of Ezetimibe is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . NPC1L1 plays an essential role in promoting intestinal cholesterol uptake via an ezetimibe-sensitive pathway .

Mode of Action

Ezetimibe mediates its blood cholesterol-lowering effect by selectively inhibiting the absorption of cholesterol and phytosterol by the small intestine without altering the absorption of fat-soluble vitamins and nutrients . By interfering with the intestinal uptake of cholesterol and phytosterols, ezetimibe reduces the delivery of intestinal cholesterol to the liver .

Biochemical Pathways

The major metabolic pathway for ezetimibe consists of glucuronidation of the 4-hydroxyphenyl group by uridine 5′-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide in the intestine and liver . This process results in the inhibition of intestinal cholesterol and phytosterol absorption, thereby reducing the delivery of intestinal cholesterol to the liver .

Result of Action

The result of ezetimibe’s action is a reduction in the levels of total cholesterol, LDL-C, Apo B, and non-HDL-C in patients with primary hyperlipidemia, mixed hyperlipidemia, homozygous familial hypercholesterolemia (HoFH), and homozygous sitosterolemia (phytosterolemia) . This leads to a decrease in the risk of cardiovascular diseases.

Action Environment

The environment can influence the action of this compound. For instance, the presence of food, antacids, cimetidine, or statins had no significant effect on ezetimibe bioavailability . Coadministration with the bile acid binding agent colestyramine significantly decreased ezetimibe oral bioavailability . Therefore, the timing of medication and coadministration with other drugs can affect the efficacy and stability of this compound.

Biochemical Analysis

Biochemical Properties

Ezetimibe Diacid Impurity, like its parent compound Ezetimibe, may interact with various enzymes, proteins, and other biomolecules. The major metabolic pathway for Ezetimibe involves glucuronidation of the 4-hydroxyphenyl group via the UGT enzymes UGT1A1, UGT1A3, and UGT2B15 . It’s plausible that this compound might undergo similar interactions.

Cellular Effects

Studies on Ezetimibe have shown that it influences cell function by inhibiting the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1) in the small intestine . This action blocks the uptake of dietary and biliary cholesterol into enterocytes , which could potentially influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Ezetimibe, the parent compound, acts by specifically inhibiting the cholesterol transporter NPC1L1, reducing cholesterol absorption from the bowel . This leads to a reduction of LDL cholesterol by about 20% . It’s plausible that this compound might exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

Studies on Ezetimibe have shown that it reduces LDL-C levels significantly, with greater reductions observed when taken for more than 3 months .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Ezetimibe has been shown to attenuate the development of atherosclerosis in various animal models

Metabolic Pathways

Ezetimibe undergoes glucuronidation via the UGT enzymes UGT1A1, UGT1A3, and UGT2B15 . It’s plausible that this compound might be involved in similar metabolic pathways.

Transport and Distribution

Ezetimibe is known to act at the brush border of the small intestine and inhibit the uptake of cholesterol . This could potentially influence the transport and distribution of this compound.

Subcellular Localization

Ezetimibe is known to act at the brush border of the small intestine

Chemical Reactions Analysis

Ezetimibe Diacid Impurity undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include aqueous sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Ezetimibe Diacid Impurity can be compared with other impurities and degradation products of Ezetimibe, such as:

This compound is unique due to its specific structure and formation pathway. It is characterized by the presence of two carboxylic acid groups, which distinguish it from other impurities and degradation products .

Properties

IUPAC Name

(2R)-2-[(S)-(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FNO5/c26-19-8-10-20(11-9-19)27-24(22(25(30)31)14-15-23(28)29)18-6-12-21(13-7-18)32-16-17-4-2-1-3-5-17/h1-13,22,24,27H,14-16H2,(H,28,29)(H,30,31)/t22-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAMIMDXLOJKMS-ISKFKSNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(CCC(=O)O)C(=O)O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@H]([C@@H](CCC(=O)O)C(=O)O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647719
Record name (2R)-2-[(S)-[4-(Benzyloxy)phenyl](4-fluoroanilino)methyl]pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013025-04-1
Record name (2R)-2-[(S)-[4-(Benzyloxy)phenyl](4-fluoroanilino)methyl]pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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